N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide
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Overview
Description
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary target of the compound N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .
Mode of Action
This compound interacts with its target, the SARS-CoV-2 RdRp, inhibiting its function . This interaction results in a decrease in the synthesis of RNA by the RdRp, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound this compound affects the viral replication pathway of SARS-CoV-2. By inhibiting the RdRp, it disrupts the replication of the viral RNA, which is a critical step in the viral life cycle . The downstream effect of this action is a reduction in the production of new virus particles.
Pharmacokinetics
The compound has been identified as a potent inhibitor of sars-cov-2 rdrp, suggesting that it may have suitable pharmacokinetic properties for antiviral activity .
Result of Action
The molecular and cellular effects of the action of this compound involve the inhibition of viral RNA synthesis. This inhibition results in a decrease in the replication of SARS-CoV-2, thereby reducing the production of new virus particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves the reaction of indole derivatives with benzyl and phenethyl groups under specific conditions. One common method involves the use of N-benzyl-2-(hydroxymethyl)benzamide as a starting material, which undergoes cyclization in the presence of catalysts like tetra-n-butylammonium iodide and oxidants such as tert-butyl hydroperoxide . The reaction is carried out in anhydrous ethyl acetate as a solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using boron hydrides to obtain dihydro derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, especially at the C-3 position.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce dihydroindole derivatives.
Scientific Research Applications
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors for specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)-N-benzyl-acetamides: These compounds also exhibit inhibitory activity against SARS-CoV-2 RdRp.
N-benzyl-2-(1H-indol-3-yl)-N-methylethanamine: Another indole derivative with similar structural features.
Uniqueness
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit viral enzymes makes it a promising candidate for antiviral drug development, setting it apart from other indole derivatives.
Properties
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24(22-17-26-23-14-8-7-13-21(22)23)25(29)27(18-20-11-5-2-6-12-20)16-15-19-9-3-1-4-10-19/h1-14,17,26H,15-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJXSRFVTXYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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